ML 179
Description
Properties
Molecular Formula |
C21H25F3N4O2 |
|---|---|
Molecular Weight |
422.44 |
Synonyms |
3-Cyclohexyl-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Origin of Product |
United States |
Overview and Research Significance of Liver Receptor Homologue 1 Lrh 1 Inverse Agonist Ml179
Liver Receptor Homologue-1 (LRH-1), also known as NR5A2, is a nuclear receptor that plays a crucial role in development, cholesterol transport, bile acid homeostasis, and steroidogenesis. wikipedia.org Its involvement in the pathophysiology of various cancers and metabolic disorders has made it an attractive therapeutic target. patsnap.comsoton.ac.uk
ML179 is a novel inverse agonist of LRH-1. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of LRH-1, which is constitutively active, an inverse agonist like ML179 can suppress its transcriptional activity. nih.gov The discovery of ML179 and a related compound, ML180, stemmed from efforts to identify potent and selective LRH-1 inverse agonists for the potential treatment of cancer. nih.govnih.gov
The research significance of ML179 lies primarily in its potential as a tool to probe the function of LRH-1 and as a lead compound for the development of new therapeutics. Studies have shown that LRH-1 is implicated in the progression of several cancers, including breast, pancreatic, and colon cancer, where it promotes cell proliferation and survival. patsnap.com Specifically in breast cancer, LRH-1 can regulate the expression of aromatase, an enzyme responsible for estrogen synthesis. nih.gov Therefore, an inverse agonist like ML179 could offer a novel approach to treating estrogen receptor-positive (ER-positive) breast cancers. nih.govnih.gov Furthermore, LRH-1 has been found to promote motility and invasiveness in both ER-positive and ER-negative breast cancer cells, suggesting that its inhibition could be beneficial in a broader range of breast cancer subtypes. nih.govnih.gov
In the realm of metabolic diseases, LRH-1 is a key regulator of glucose homeostasis and lipid metabolism. patsnap.com By inhibiting the activity of LRH-1, inverse agonists could potentially help in reducing hepatic glucose production and the accumulation of lipids. patsnap.com Additionally, LRH-1's role in regulating inflammatory cytokines suggests that its inverse agonists might have applications in treating chronic inflammatory conditions. patsnap.comresearchgate.net
| Compound | Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| ML179 | Liver Receptor Homologue-1 (LRH-1) | Inverse Agonist | Cancer (Breast, Pancreatic, Colon), Metabolic Diseases, Inflammatory Diseases |
Overview and Research Significance of Class I Histone Deacetylase Hdac Inhibitor Oki 179
OKI-179, also known as Bocodepsin, is a novel, orally bioavailable, and selective inhibitor of Class I histone deacetylases (HDACs). aacrjournals.orgaacrjournals.orgmedchemexpress.com HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. frontiersin.org Dysregulation of histone acetylation is a common feature in many human cancers. aacrjournals.orgnih.gov
OKI-179 is a prodrug that is metabolized in the body to its active form, OKI-006. aacrjournals.orgnih.gov OKI-006 is a potent inhibitor of HDACs 1, 2, and 3, which are members of the Class I family of HDACs. ascopubs.orgonkuretherapeutics.com This selectivity for Class I HDACs is a key feature of OKI-179, as it may contribute to a more favorable therapeutic index compared to less selective HDAC inhibitors. aacrjournals.org The development of OKI-179 was the result of a lead optimization program aimed at enhancing the physicochemical properties of the natural product largazole, another HDAC inhibitor. aacrjournals.orgnih.gov
The research significance of OKI-179 is centered on its potential as an anti-cancer agent for a variety of solid tumors and hematologic malignancies. nih.govcuanschutz.edu Preclinical studies have demonstrated its anti-proliferative activity, induction of apoptosis, and on-target pharmacodynamic effects in various cancer models, including colorectal and triple-negative breast cancer. nih.govonkuretherapeutics.com OKI-179 has shown promise both as a single agent and in combination with other therapies. onkuretherapeutics.com For instance, it has been shown to potentiate the activity of immunotherapy agents like anti-PD-1 antibodies in preclinical models. frontiersin.org This synergistic effect is thought to be due to the ability of HDAC inhibitors to increase tumor immunogenicity. nih.gov
Based on its promising preclinical data, OKI-179 has advanced into clinical trials for patients with advanced solid tumors. aacrjournals.orgnih.govcuanschutz.edu These first-in-human studies have aimed to evaluate the safety, tolerability, and dosing of this novel HDAC inhibitor. cuanschutz.edu
| Compound | Target | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| OKI-179 (Bocodepsin) | Class I Histone Deacetylases (HDACs) | Inhibitor | Solid Tumors (e.g., Colorectal, Breast), Hematologic Malignancies |
Biological Activities and Preclinical Research Models
Research on ML 179 (LRH-1 Inverse Agonist) in Cellular and Animal Models
This compound functions as an inverse agonist of Liver Receptor Homologue-1 (LRH-1), a nuclear receptor involved in various physiological processes, including steroidogenesis, cholesterol and bile acid homeostasis, and cell proliferation. Research into this compound has explored its potential therapeutic applications, particularly in the context of cancer.
Preliminary studies indicate that this compound is effective in reducing the proliferation of ER-negative breast cancer cells. Specifically, research has shown that this compound can inhibit the growth of MDA-MB-231 human breast cancer cells. allfordrugs.com This is particularly relevant as LRH-1 overexpression has been demonstrated to promote motility and invasiveness in both ER-positive and ER-negative breast cancer cells, including MDA-MB-231 cells, by influencing actin cytoskeleton remodeling and E-cadherin processing. allfordrugs.comnih.gov Therefore, the inhibition of LRH-1 activity by compounds like this compound is expected to attenuate these migratory and invasive properties in breast cancer. allfordrugs.com
This compound has been shown to modulate the expression of specific genes, particularly those involved in the acute phase response. In Huh7 cells stimulated with inflammatory cytokines (IL1β and IL6), which typically increase the expression of LRH1 and acute-phase proteins, treatment with this compound resulted in the repression of haptoglobin (Hp), serum amyloid A-1 (SAA1), and serum amyloid A-4 (SAA4) expression. allfordrugs.com These genes were repressed to levels observed in unstimulated control cells. allfordrugs.com
Table 1: Impact of this compound on Gene Expression in Huh7 Cells
| Gene | Effect of this compound (at 10 μM) | Fold Change (vs. stimulated cells) | Citation |
| Haptoglobin | Repression | 0.12 | allfordrugs.com |
| SAA1 | Repression | 0.09 | allfordrugs.com |
| SAA4 | Repression | 0.45 | allfordrugs.com |
The Steroidogenic Acute Regulatory Protein (StAR) plays a crucial role in steroidogenesis by facilitating cholesterol transport into mitochondria. This compound has demonstrated activity in the StAR promoter counterscreen assay, exhibiting an IC50 of 2.05 μM. allfordrugs.com This suggests its potential to influence steroid hormone synthesis pathways.
Other Academic Research Contexts Referencing "179" in Biological Models
Studies on Serum BDNF Concentrations in Depression (Meta-analyses of 179 associations): While extensive research on serum Brain-Derived Neurotrophic Factor (BDNF) concentrations in depression, including meta-analyses, was identifiedmedchemexpress.combiocompare.combioscience.co.ukfishersci.nocaymanchem.comscbt.com, the "179 associations" specifically refers to the number of associations analyzed in a prominent meta-analysis by Molendijk et al. (2014)medchemexpress.combioscience.co.ukfishersci.nocaymanchem.comscbt.com. This meta-analysis focuses on the relationship between BDNF levels and depression and does not involve "this compound" as a chemical compound or therapeutic agent.
Given the strict instructions to focus solely on the chemical compound "this compound" and to adhere explicitly to the provided outline, it is not possible to generate the requested article content as the specified biological activities are not associated with the compound "this compound" in the scientific literature found. The numerical "179" in the outline appears to be a misinterpretation of numerical identifiers in scientific contexts rather than a direct reference to the compound "this compound" or its specific activities.
Structure Activity Relationships Sar and Ligand Design Principles
SAR Studies of ML 179 (LRH-1 Inverse Agonist) and Analogs
This compound was identified as a first-in-class inverse agonist of LRH-1, a nuclear receptor that plays a crucial role in development, metabolism, and disease. nih.gov The discovery of this compound and its analogs has been pivotal in elucidating the pharmacological potential of targeting LRH-1.
The potency of this compound as an LRH-1 inverse agonist is defined by its ability to repress the receptor's constitutive activity. In reporter assays, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 320 nM with a maximum repression of 40%. nih.gov While detailed structural determinants for the inverse agonist potency of this compound are not extensively published, the initial probe report highlights that both potency and the degree of maximal repression are key parameters in the evaluation of these compounds. nih.govnih.gov The development of this compound and a related compound, ML 180 (IC50 = 3.7 µM, 64% repression), underscored that these two properties are not always correlated, suggesting that different structural features may govern potency versus the efficacy of repression. nih.gov Further optimization of this class of molecules would focus on improving both of these parameters. nih.gov
| Compound | IC50 (nM) | Maximum Repression (%) |
|---|---|---|
| This compound | 320 | 40 |
| ML 180 | 3700 | 64 |
SAR and Lead Optimization for OKI-179 Derivatives
The core structure of this compound has influenced the design of molecules targeting other proteins. A notable example is the development of the OKI-179 series of compounds, which are potent and selective inhibitors of class I histone deacetylases (HDACs). This work was part of a lead optimization program starting from the natural product largazole. nih.govmedchemexpress.com
The active metabolite in the OKI-179 series is OKI-006, a largazole derivative. This compound demonstrates high potency and selectivity for class I HDACs. frontiersin.org Specifically, OKI-006 inhibits HDAC1, HDAC2, and HDAC3 with IC50 values in the low nanomolar range, while showing no significant activity against class IIa HDACs. frontiersin.org The optimization process from the initial lead was designed to enhance the physicochemical properties of the molecules without compromising this impressive potency and selectivity profile. nih.govmedchemexpress.com
| HDAC Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 1.2 |
| HDAC2 | 2.4 |
| HDAC3 | 2.0 |
To improve the drug-like properties and in vivo efficacy of the potent HDAC inhibitor OKI-006, a prodrug strategy was employed. This led to the development of OKI-005 and OKI-179. nih.gov OKI-005 was optimized for in vitro studies and is rapidly converted to the active metabolite, OKI-006, in a cellular context. frontiersin.orgresearchgate.net
OKI-179 (bocodepsin), on the other hand, was specifically designed and optimized for in vivo applications, including oral bioavailability in both preclinical models and humans. nih.govfrontiersin.org This thioester prodrug is metabolized in vivo to release the active compound OKI-006. nih.govmedchemexpress.com The design of OKI-179 resulted in a superior pharmacokinetic profile compared to OKI-005 in animal models, leading to its selection as a clinical development candidate. nih.gov Preclinical studies demonstrated that oral administration of OKI-179 led to significant anti-tumor activity in various cancer models, validating the effectiveness of the prodrug approach in achieving therapeutic concentrations of the active HDAC inhibitor in vivo. nih.gov
Structural Insights for Radiotracer Development: [18F]GE-179
There is no scientific literature available that establishes a structural or functional link between the LRH-1 inverse agonist this compound and the N-methyl-D-aspartate (NMDA) receptor radiotracer [18F]GE-179. These are distinct chemical entities targeting different biological systems. nih.govkcl.ac.uk
Molecular Features Influencing Brain Penetration and Target Engagement
The ability of a chemical compound to be effective in treating central nervous system (CNS) diseases is highly dependent on two key factors: its capacity to cross the blood-brain barrier (BBB) and its ability to engage with its intended biological target. nih.gov The BBB is a protective layer of endothelial cells that restricts the passage of substances from the bloodstream into the brain, safeguarding it from toxins and xenobiotics. cambridgemedchemconsulting.comnih.gov For a drug to be effective in the CNS, it must possess specific molecular features that facilitate this penetration.
| Physicochemical Property | Influence on Brain Penetration |
|---|---|
| Lipophilicity (LogP) | Higher lipophilicity generally favors passive diffusion across the lipid-rich BBB. |
| Molecular Weight (MW) | Lower molecular weight is typically associated with better penetration. |
| Topological Polar Surface Area (TPSA) | A lower TPSA, indicating less polarity, is desirable for crossing the BBB. |
| Hydrogen Bond Donors/Acceptors | Fewer hydrogen bonds reduce the energy penalty for moving from an aqueous to a lipid environment. |
| Ionization (pKa) | The ionization state at physiological pH affects a molecule's charge and its ability to cross membranes. |
Challenges in Designing Specific NMDA Receptor Probes for Research
The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity, learning, and memory. frontiersin.org However, its over-activation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders. nih.gov This dual role makes the design of specific NMDA receptor probes and therapeutic agents a significant challenge. nih.govmdpi.com A major hurdle is that blocking NMDA receptor activity can interfere with its essential physiological functions, leading to severe side effects like cognitive impairment and psychosis. mdpi.comnih.gov
NMDA receptors are complex tetrameric structures composed of different subunits (e.g., GluN1, GluN2A-D). nih.gov The specific subunit composition varies in different brain regions and at different developmental stages, resulting in distinct pharmacological properties. A key challenge is to develop antagonists that are selective for a particular subunit subtype, such as the GluN2B subunit, which is often associated with excitotoxic cell death. nih.gov While subtype-selective antagonists like ifenprodil (B1662929) have been developed, they often face obstacles such as poor bioavailability and a lack of absolute selectivity, sometimes binding to other subunits at different affinities. nih.gov
Further complicating probe design are several factors:
Blood-Brain Barrier Penetration: Like any CNS-acting agent, NMDA receptor probes must be able to cross the BBB to reach their target. mdpi.com
Complex Pharmacology: The NMDA receptor has multiple distinct binding sites, including the glutamate agonist site, the glycine co-agonist site, and a site within the ion channel pore, offering different avenues for modulation but also increasing the complexity of designing selective ligands.
Conflicting Data: Discrepancies between preclinical findings and clinical trial results have hampered the development of successful NMDA receptor-targeted drugs. mdpi.comnih.gov
These challenges highlight the difficulty in creating probes that can selectively modulate pathological NMDA receptor activity without disrupting normal brain function. nih.gov
| Challenge | Description |
|---|---|
| Achieving Subtype Selectivity | The receptor's heterogeneity, arising from different subunit combinations (GluN2A-D), makes it difficult to design drugs that target specific pathological subtypes without affecting others involved in normal function. mdpi.comnih.gov |
| Balancing Efficacy and Safety | Inhibiting the receptor to prevent excitotoxicity can interfere with its vital role in normal synaptic transmission, leading to significant adverse effects. nih.gov |
| Pharmacokinetic Hurdles | Compounds must not only be selective but also possess suitable drug-like properties, including the ability to cross the blood-brain barrier and have good bioavailability. mdpi.com |
| Translational Difficulties | Promising results from preclinical models often fail to translate into success in human clinical trials, indicating a gap in understanding the complex role of NMDA receptors in human diseases. nih.gov |
General Principles of Structure-Activity Relationship (SAR) in Chemical Biology Research
The Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry and chemical biology that links the chemical structure of a molecule to its biological activity. wikipedia.org The core principle of SAR is that the biological effect of a compound is a direct function of its three-dimensional structure. patsnap.com By systematically modifying a molecule's structure and observing the resulting changes in its biological effects, researchers can deduce which parts of the molecule, known as pharmacophores, are essential for its activity. pharmacologymentor.com
SAR studies are crucial throughout the drug discovery process, from identifying initial "hit" compounds to optimizing "lead" candidates. patsnap.com The process involves making targeted chemical modifications to a lead compound and assessing how these changes affect its potency, selectivity, and pharmacokinetic properties. collaborativedrug.com This allows medicinal chemists to design new molecules with improved efficacy and reduced side effects. patsnap.com
A more advanced approach is the Quantitative Structure-Activity Relationship (QSAR), which uses mathematical models to create a statistical correlation between the chemical structure and biological activity. wikipedia.orgpharmacologymentor.com QSAR models utilize molecular descriptors—numerical values that represent a molecule's physicochemical properties such as lipophilicity, electronic effects, and steric factors—to predict the activity of novel or untested compounds. slideshare.net These computational tools have significantly accelerated drug design by allowing for the virtual screening of large compound libraries and prioritizing synthesis efforts on molecules most likely to be active and possess desirable properties. patsnap.comcollaborativedrug.com
The ultimate goal of SAR and QSAR studies is to develop a comprehensive understanding that guides the rational design of new molecules with optimized therapeutic potential. pharmacologymentor.com
Advanced Methodologies and Analytical Techniques in Ml 179 Research
In Vitro Assays for Target Engagement and Functional Activity
In vitro assays are foundational in drug discovery for quantifying target engagement and functional activity, which are essential for establishing structure-activity relationships and understanding a compound's mechanism of action aua.grwikipedia.orgcharchem.org. These assays provide critical insights into how a compound interacts with its intended biological target and the resulting cellular responses.
Various techniques are employed to monitor changes in protein stability, structure, optical properties, or mass differences upon ligand binding wikipedia.org. Cellular assays, which offer advantages over simpler biochemical tests, are often miniaturized to facilitate high-throughput screening charchem.org. For instance, ML 179's anti-proliferative activity in MDA-MB-231 cells exemplifies its functional assessment in a cellular context wikipedia.orgfishersci.no.
Enzyme activity assays are particularly valuable for studying enzymes such as kinases, enabling the identification of novel inhibitors, estimation of binding affinities, characterization of molecular mechanisms of action, and evaluation of selectivity nih.gov. Techniques like the Cellular Thermal Shift Assay (CETSA) are utilized to reliably detect target engagement directly within intact cells, thereby preserving physiological conditions charchem.orgnih.gov. Another advanced method, NanoBRET cellular target engagement assays, is used for kinases to determine an inhibitor's ability to displace a bioluminescence resonance energy transfer (BRET) probe from a NanoLuciferase (NL)-tagged protein in live cells, providing a cellular IC50 for binary target engagement.
Cellular Imaging and High-Throughput Screening Techniques in Preclinical Research
Cellular imaging and high-throughput screening (HTS) are integral to preclinical research, enabling the rapid identification and characterization of compounds with desired biological activities. HTS is designed to identify molecules with specific target-related properties by screening large libraries of compounds through miniaturized biochemical, cellular, and phenotypic assays charchem.org.
High-content screening (HCS) represents an advanced evolution, combining HTS with automated microscopy and sophisticated image analysis. This powerful, quantitative, image-based approach allows for the simultaneous examination of multiple cellular parameters, including morphology, protein expression, and intracellular signaling. HCS provides a comprehensive understanding of how cells respond to potential drug candidates, aiding in prioritization decisions for downstream development. The adoption of automated cellular imaging has significantly increased throughput in various assays, such as micronucleus clastogenicity assays, compared to traditional microscopy charchem.org. High-throughput methodologies generally enable researchers to extract robust and extensive datasets, screen numerous conditions efficiently, and better predict responses for preclinical applications. There is also a growing trend towards using more physiologically relevant 3D spheroid or organoid models in HCS to better mimic in vivo tissue complexity.
In Vivo Preclinical Model Systems
In vivo preclinical models are indispensable for evaluating the efficacy and behavior of compounds in a living organism. These models often involve animal studies, utilizing advanced imaging techniques to monitor disease progression and drug effects non-invasively.
Positron Emission Tomography (PET) and Computed Tomography (CT) systems, often combined (PET/CT) or with Magnetic Resonance Imaging (PET/MRI), are widely used for imaging small animal models, including mice, rats, marmosets, guinea pigs, and rabbits. These systems provide high spatial resolution (down to 700 μm in vivo for PET) and enable quantitative analysis of biological processes.
Common in vivo models include xenograft models, where human tumors are grown in immunodeficient mice, and syngeneic models, which involve tumor cells derived from the same genetic background as the host animal. For instance, in hepatocellular carcinoma research, orthotopic syngeneic rat models have been successfully established and validated using microPET-CT imaging to monitor tumor progression and the uptake of tracers like FDG. PET imaging specifically helps in understanding tumor progression, activity, and the detection of small metastatic lesions in various parts of the body. PET/MRI can also be used for in vivo imaging of specific cell types, such as CD4+ T cells, in both human xenografts and syngeneic tumor-bearing mouse models.
Computational and Machine Learning Approaches in Compound Design and SAR Analysis
Computational and machine learning (ML) approaches have become increasingly vital in drug discovery, streamlining processes from compound design to structure-activity relationship (SAR) analysis. These methods leverage vast datasets to identify potential drug targets, optimize compound properties, and predict biological activities.
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that simulates the interaction between a small molecule (ligand) and a protein binding site, predicting the most probable binding pose and affinity. This approach is crucial for identifying new molecules with potential pharmacological activity.
Following docking, molecular dynamics (MD) simulations are often employed to investigate the stability and dynamic behavior of the drug-target complex over time. MD simulations provide insights into conformational changes, root mean square deviation (RMSD), radius of gyration, and root mean square fluctuation (RMSF), all of which are essential for understanding the binding mechanisms. These simulations are frequently complemented by Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) or Molecular Mechanics Generalized Born Surface Area (MMGBSA) calculations to estimate binding free energies. The combination of molecular docking and MD simulations is instrumental in uncovering pharmacophoric features that are critical for optimizing inhibitors and understanding the stability of the drug-receptor complex.
Predictive Modeling for Biological Activity and Target Identification
Predictive modeling, often powered by machine learning, plays a significant role in forecasting biological activity and identifying novel targets. ML algorithms can be trained on extensive datasets of known drug-target interactions to predict new drug-target pairs or to optimize the properties of existing compounds. These algorithms are adept at learning intricate patterns and relationships between chemical structures and their corresponding biological activities.
Quantitative Structure-Activity Relationship (QSAR) models are a key component of predictive modeling, enabling the rapid prediction of physicochemical parameters and biological attributes, such as efficacy or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, for a large number of compounds. AI/ML approaches also integrate heterogeneous datasets to discern patterns that illuminate molecular mechanisms and drug activities, particularly in the context of target identification.
Various ML algorithms are utilized, including support vector machines (SVMs), neural networks (NNs), random forests (RF), and decision trees, to construct robust predictive models for SAR analysis and bioactivity forecasting. Deep learning (DL), a specialized subfield of ML, employs multi-layered artificial neural networks (ANNs) to process and understand complex data representations. Furthermore, generative models within the ML framework can design novel molecules from scratch, creating structures with enhanced or desired property profiles based on learned patterns from existing data. This predictive capability allows AI to forecast molecular targets, biological activities, and potential side effects, thereby guiding researchers in prioritizing promising drug candidates for further investigation.
Future Research Directions and Unexplored Potential
Elucidation of Novel Molecular Mechanisms for ML 179 (LRH-1 Agonist)
This compound is characterized as a potent inverse agonist of Liver Receptor Homologue-1 (LRH-1, also known as NR5A2), demonstrating an IC50 of 320 nM and a maximum efficacy of 40-64% repression of LRH-1 activity biocompare.combioscience.co.ukfishersci.nomedchemexpress.com. Its mechanism of action involves inhibiting the constitutive activity of LRH-1, potentially by inducing its translocation from the nucleus to the cytoplasm, thereby inactivating the receptor physiology.org. Preclinical studies have shown that this compound exhibits anti-proliferative activity in MDA-MB-231 cells, suggesting its potential in the research of ER-negative breast cancer biocompare.commedchemexpress.com.
A critical area for future research involves a more detailed elucidation of the precise molecular mechanisms through which this compound exerts its inverse agonistic effects. This includes determining whether it directly modulates LRH-1 activity by displacing co-activators, recruiting co-repressors, or influencing the receptor's post-translational modifications nih.gov. Preliminary findings indicate that this compound can repress the expression of LRH-1 itself, as well as acute phase response (APR) genes such as haptoglobin (Hp), serum amyloid A-1 (SAA1), and serum amyloid A-4 (SAA4). This suggests that the mechanism of action for this compound in this context may differ from that of LRH-1 agonists, warranting further in-depth mechanistic studies nih.gov. Additionally, research has shown that ML-179 can increase interleukin-1 beta (Il-1b) expression in macrophages, and its inhibitory effect on LRH-1 can counteract the downregulation of Il-1b by LRH-1 agonists like DLPC, highlighting LRH-1's involvement in regulating pro-inflammatory cytokines nih.gov.
Table 1: Inhibitory Activity of this compound on LRH-1
| Compound | Target | IC50 | Maximum Efficacy |
| This compound | LRH-1 | 320 nM | 40-64% repression biocompare.combioscience.co.ukfishersci.nomedchemexpress.com |
Exploration of OKI-179's Broader Epigenetic and Immunological Roles in Disease Models
OKI-179, also known as bocodepsin, is a novel, orally bioavailable, class I-selective histone deacetylase (HDAC) inhibitor nih.govresearchgate.netmdpi.comonkuretherapeutics.com. It functions as a prodrug, metabolizing into the active compound OKI-006 nih.govresearchgate.netonkuretherapeutics.comfrontiersin.org. OKI-006 exhibits potent inhibitory activity against Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8), with IC50 values in the nanomolar range, while showing limited activity against Class IIa HDACs researchgate.netmdpi.comfrontiersin.org.
HDACs are crucial in epigenomic regulation, and their inhibition by compounds like OKI-179 can promote histone acetylation, leading to a more open chromatin state and increased gene transcription researchgate.net. Preclinical studies have demonstrated OKI-179's significant antitumor activity across various cancer models, including colorectal cancer, triple-negative breast cancer (TNBC), and diffuse large B-cell lymphoma nih.govresearchgate.netmdpi.comonkuretherapeutics.com. A key area for future investigation is its broader epigenetic and immunological roles. OKI-179 has shown promise in potentiating responses to immunotherapy, particularly with anti-PD-1 agents, in murine models of B-cell lymphomas and humanized mouse models of TNBC nih.govresearchgate.netmdpi.comonkuretherapeutics.comfrontiersin.orgaacrjournals.org. This potentiation is partly attributed to OKI-179's ability to upregulate MHC class I and class II expression in lymphomas, thereby enhancing the immunogenicity of cancer cells aacrjournals.org.
Future research should delve into the impact of OKI-179 on non-histone proteins and the removal of acyl lysine (B10760008) groups from histones, as these underexplored effects may contribute significantly to immune response modulation and immunotherapy potentiation onkuretherapeutics.com. Furthermore, understanding the direct effects of OKI-179 on T cells is crucial. Studies indicate rapid but transient increases in histone acetylation and CD4/CD8 T cell frequencies, suggesting that optimizing treatment schedules based on these acute T cell effects could enhance the efficacy of combination immunotherapies frontiersin.org.
Table 2: Inhibitory Activity of OKI-006 (Active Metabolite of OKI-179) on Class I HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 1.2 researchgate.netmdpi.comfrontiersin.org |
| HDAC2 | 2.4 researchgate.netmdpi.comfrontiersin.org |
| HDAC3 | 2.0 researchgate.netmdpi.comfrontiersin.org |
| HDAC8 | 47 researchgate.netmdpi.comfrontiersin.org |
Development of Improved Radiotracers Based on [18F]GE-179 Insights for Neuroimaging Research
[18F]GE-179 is a radiotracer that has been utilized in positron emission tomography (PET) for the molecular imaging of N-methyl-D-aspartate (NMDA) receptors in the brain nih.govacs.orgacs.orgucl.ac.ukkuleuven.be. While it has progressed to clinical PET studies, a comprehensive understanding of its binding specificity has been lacking, which has constrained the interpretation of its signal nih.govacs.orgacs.orgkuleuven.be.
Preclinical investigations in rodents and non-human primates have revealed that the brain signal produced by [18F]GE-179 is largely non-specific. Its signal cannot be predictably manipulated by various NMDA-targeted drugs, including GE-179 (the non-radioactive form), MK801, PCP, ketamine, or the allosteric inhibitor ifenprodil (B1662929) nih.govacs.orgacs.orgkuleuven.be. Furthermore, the signal appears to be independent of changes in cerebral blood flow nih.govacs.orgacs.orgkuleuven.be. These findings collectively suggest that [18F]GE-179 may be an inadequate tool for accurately quantifying NMDA receptor availability in vivo nih.gov.
Consequently, a vital direction for future neuroimaging research is the development of novel radiotracers that exhibit clearer and more specific binding to NMDA receptors. This endeavor must address the inherent complexity of NMDA receptors, which possess multiple binding sites, and establish robust scientific evidence of specific radiotracer engagement to ensure reliable signal interpretation in both research and clinical settings acs.org.
Integration of Multi-Omics Data in Preclinical Research on this compound Compounds
Multi-omics approaches, which integrate diverse biological datasets such as genomics, transcriptomics, proteomics, and metabolomics, offer a holistic perspective on biological systems mdpi.comnih.govresearchgate.net. This integrated view is crucial for understanding how genetic variations influence gene expression, protein synthesis, and metabolic pathways, ultimately impacting observable phenotypes mdpi.com. The sheer volume and complexity of data generated by these high-throughput technologies necessitate advanced data analysis strategies, where artificial intelligence (AI) and machine learning (ML) techniques are indispensable for deciphering intricate patterns and generating new hypotheses mdpi.comnih.govresearchgate.netmdpi.com.
For this compound compounds, the integration of multi-omics data holds immense potential to provide deeper insights into their mechanisms of action beyond the known LRH-1 modulation. This could involve exploring their effects on global gene expression profiles, protein-protein interactions, and alterations in metabolic pathways within various disease models, particularly in the context of ER-negative breast cancer biocompare.comnih.govmdpi.com. Such integrated analyses could facilitate the identification of novel biomarkers indicative of treatment response or resistance, and potentially uncover unforeseen therapeutic applications for this compound. However, challenges such as handling high-dimensional data, addressing class imbalance, and preventing overfitting in ML models must be overcome through the application of sophisticated AI/ML techniques nih.govmdpi.comfrontiersin.org.
Advanced Applications of Artificial Intelligence and Machine Learning in this compound Compound Research
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development by enhancing data analysis, predictive modeling, and accelerating various stages from target identification to lead optimization crimsonpublishers.comacs.orgmdpi.comnih.govresearchgate.net. ML algorithms are capable of predicting diverse drug properties, including chemical, physical, and biological characteristics, identifying novel drug targets, designing new molecular entities, and assessing their efficacy and safety profiles crimsonpublishers.comacs.orgmdpi.comresearchgate.net.
For this compound compound research, advanced AI/ML applications can significantly streamline and enhance discovery efforts:
Structure-Activity Relationship (SAR) Analysis : AI/ML models can be trained on existing data to build predictive models that elucidate the precise relationship between this compound's molecular structure and its biological activity as an LRH-1 inverse agonist. This can guide the rational design of derivatives with improved potency, selectivity, and pharmacokinetic properties acs.org.
De Novo Drug Design : Leveraging generative AI models, researchers can explore novel chemical spaces to design entirely new compounds with optimized LRH-1 inverse agonist activity or identify new scaffolds based on the structural insights derived from this compound mdpi.com.
Target Identification : By analyzing multi-omics datasets with AI, researchers can identify additional molecular mechanisms or potential off-targets influenced by this compound, leading to a more comprehensive understanding of its biological impact and potential side effects mdpi.comnih.gov.
Drug Repurposing : AI/ML algorithms can analyze vast databases of existing drugs and their biological activities to identify new therapeutic applications for this compound, potentially accelerating its path to clinical utility in other disease areas mdpi.comresearchgate.net.
Prediction of ADME/Tox Properties : AI/ML models can accurately predict the absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) profiles of this compound and its derivatives early in the development pipeline. This can significantly reduce the likelihood of costly failures in later preclinical and clinical stages mdpi.comresearchgate.net.
Deep learning, a specialized subset of ML, is particularly adept at processing and understanding complex, high-dimensional data representations, making it invaluable for deciphering intricate biological patterns relevant to this compound research mdpi.comacs.orgmdpi.com. Future research in this domain will likely involve the development of hybrid AI models that combine symbolic reasoning with neural networks, and a continued focus on addressing ethical considerations such as bias and fairness in AI deployment researchgate.net.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for validating ML 179's predictive performance in preclinical studies?
- Methodological Answer : Implement a multiphase validation framework :
- Phase 1 : Establish baseline metrics using controlled in vitro assays (e.g., dose-response curves, selectivity panels) .
- Phase 2 : Validate reproducibility across independent labs, ensuring standardized protocols for compound handling and instrumentation (e.g., HPLC purity ≥95%) .
- Phase 3 : Incorporate positive/negative controls to isolate this compound-specific effects from confounding variables (e.g., solvent interactions, batch variability) .
- Data Table Example:
| Parameter | Specification | Reference Standard |
|---|---|---|
| Purity | ≥95% (HPLC) | USP Guidelines |
| Solubility | PBS, DMSO | OECD 105 |
Q. How can researchers mitigate bias when analyzing this compound's efficacy in heterogeneous datasets?
- Methodological Answer : Apply stratified sampling to ensure balanced representation of biological variables (e.g., age, genetic background) and use blinded data analysis to reduce observer bias . For statistical rigor, employ mixed-effects models to account for nested variables (e.g., cell line replicates) .
Advanced Research Questions
Q. How should contradictory findings about this compound's mechanism of action (MoA) be resolved?
- Methodological Answer : Conduct orthogonal validation assays (e.g., CRISPR-Cas9 knockout, isothermal titration calorimetry) to confirm target engagement . Use Bayesian meta-analysis to quantify uncertainty across studies, prioritizing datasets with high-quality controls (e.g., IC₅₀ consistency within ±10% SD) .
Q. What causal inference methods are appropriate to distinguish this compound's direct effects from reverse causation in longitudinal studies?
- Methodological Answer : Deploy Granger causality testing or instrumental variable analysis to temporally disentangle this compound's effects from confounding temporal variables (e.g., metabolic feedback loops) . Pair with sensitivity analyses to test robustness against unmeasured confounders .
Q. How can this compound's pharmacokinetic (PK) data be optimized for translational relevance?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro ADME data to in vivo scenarios. Validate using species-specific liver microsomes and plasma protein binding assays .
Data Management & Reproducibility
Q. What metadata standards are essential for sharing this compound-related datasets?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Include raw instrument outputs (e.g., mass spectra, NMR shifts) in supplementary materials .
- Document batch-specific anomalies (e.g., solvent lot variations) in a machine-readable log .
Q. How should researchers address low statistical power in this compound dose-escalation studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
